
(2-Ethoxynaphthalen-1-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a solution of the compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-ethoxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-ethoxynaphthalene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Ethoxynaphthalene+Zinc Bromide→(2-Ethoxynaphthalen-1-yl)zinc Bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.50 M.
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethoxynaphthalen-1-yl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules.
Common Reagents and Conditions:
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, dimethylformamide.
Conditions: Inert atmosphere (argon or nitrogen), moderate temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
(2-Ethoxynaphthalen-1-yl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Preparation of bioconjugates and probes for biological studies.
Medicine: Development of drug candidates through the synthesis of bioactive compounds.
Industry: Production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of (2-ethoxynaphthalen-1-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with the organic halide in the presence of a catalyst to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
- (2-Methoxynaphthalen-1-yl)zinc bromide
- (2-Butoxynaphthalen-1-yl)zinc bromide
- (2-Phenoxynaphthalen-1-yl)zinc bromide
Comparison: (2-Ethoxynaphthalen-1-yl)zinc bromide is unique due to the ethoxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to its methoxy and butoxy analogs, the ethoxy group provides a balance between electron-donating and steric effects, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C12H11BrOZn |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-ethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C12H11O.BrH.Zn/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NYRICYRFCBLTDH-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



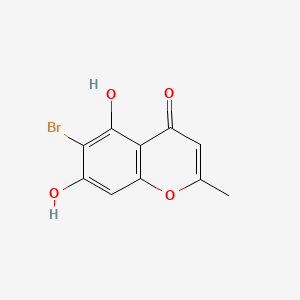
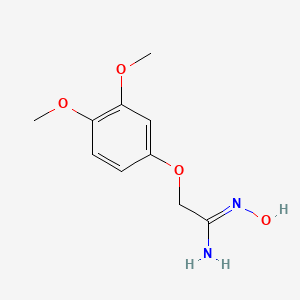
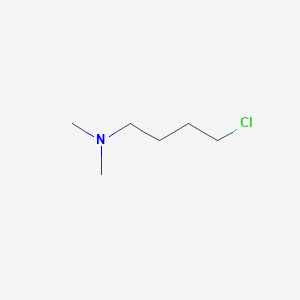

![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)

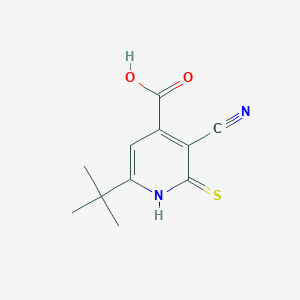
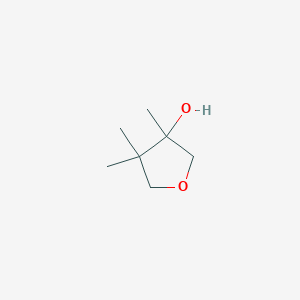

![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)



